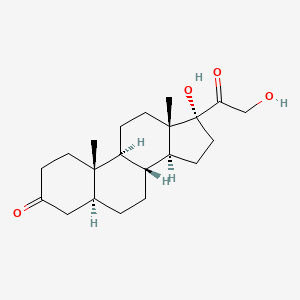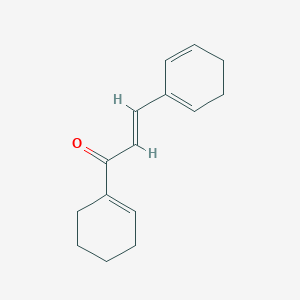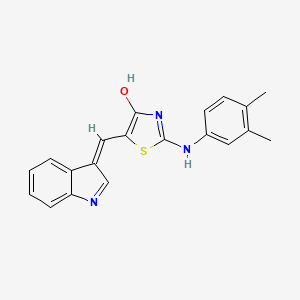
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(1H-indol-3-ylmethylidene)-2,5-dihydro-1,3-thiazol-4-ol” is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach might include the condensation of an indole derivative with a thiazole derivative under specific conditions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex organic molecules often involves optimization of the synthetic route to minimize costs and maximize yield. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(1H-indol-3-ylmethylidene)-2,5-dihydro-1,3-thiazol-4-ol: can be compared with other indole-thiazole derivatives.
Indole derivatives: Known for their bioactivity and use in drug development.
Thiazole derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H17N3OS |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethylanilino)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-4-ol |
InChI |
InChI=1S/C20H17N3OS/c1-12-7-8-15(9-13(12)2)22-20-23-19(24)18(25-20)10-14-11-21-17-6-4-3-5-16(14)17/h3-11,24H,1-2H3,(H,22,23)/b14-10+ |
Clave InChI |
GHGDZXQRBLHRHI-GXDHUFHOSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)/C=C/3\C=NC4=CC=CC=C43)O)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C=C3C=NC4=CC=CC=C43)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



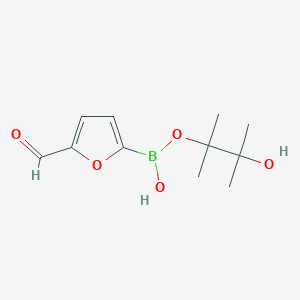
![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)
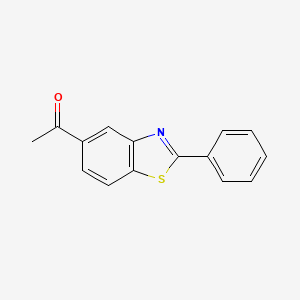

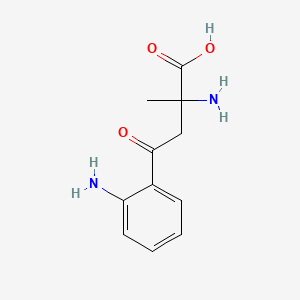

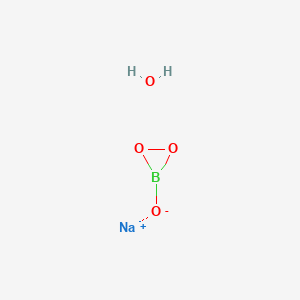
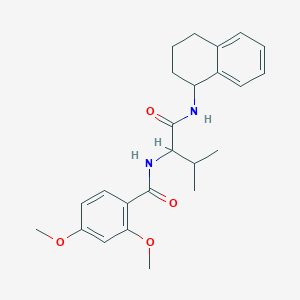
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
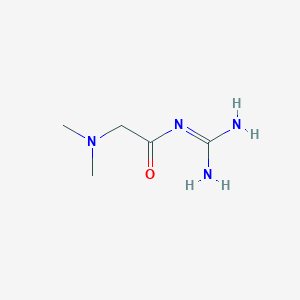
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
